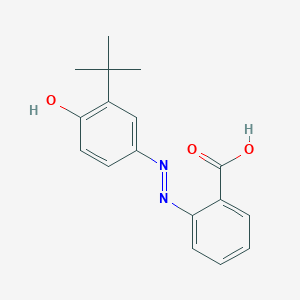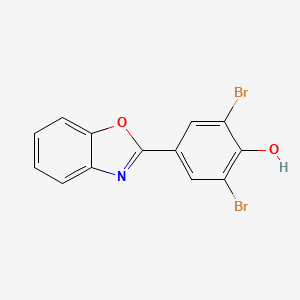
2-(4-Carcoxy-5-isopropylthiazolyl)benzopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE involves several steps, typically starting with the preparation of the thiazole ring followed by its attachment to the benzopiperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Chemical Reactions Analysis
2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE involves its interaction with molecular targets such as the proto-oncogene tyrosine-protein kinase Src. This interaction can modulate various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE is unique due to its specific structural features and biological activity. Similar compounds include:
- Thiazolecarboxylic acids and derivatives
- 2,4,5-trisubstituted thiazoles
- Aralkylamines
- Benzenoids These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-propan-2-yl-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2S/c1-9(2)14-13(16(19)20)18-15(21-14)12-7-10-5-3-4-6-11(10)8-17-12/h3-6,9,12,17H,7-8H2,1-2H3,(H,19,20)/t12-/m0/s1 |
InChI Key |
HCUGCUQZFBURHR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=C(N=C(S1)[C@@H]2CC3=CC=CC=C3CN2)C(=O)O |
Canonical SMILES |
CC(C)C1=C(N=C(S1)C2CC3=CC=CC=C3CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide](/img/structure/B10756568.png)

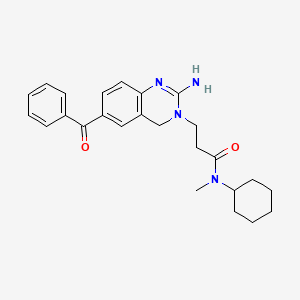
![N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B10756581.png)
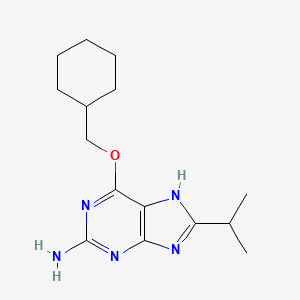
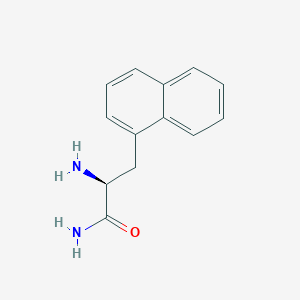
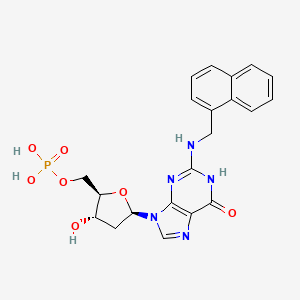

![2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide](/img/structure/B10756631.png)
![(8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid](/img/structure/B10756632.png)
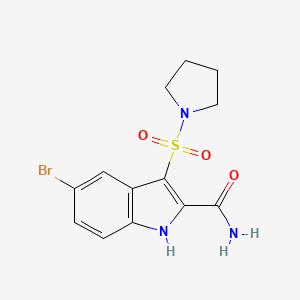
![N-{4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]phenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B10756646.png)
